Methyl({[2-(propan-2-yl)phenyl]methyl})amine
Description
Methyl({[2-(propan-2-yl)phenyl]methyl})amine is a secondary amine featuring a methyl group and a substituted benzyl moiety. The benzyl group is substituted with an isopropyl (propan-2-yl) group at the ortho position of the phenyl ring.
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
N-methyl-1-(2-propan-2-ylphenyl)methanamine |
InChI |
InChI=1S/C11H17N/c1-9(2)11-7-5-4-6-10(11)8-12-3/h4-7,9,12H,8H2,1-3H3 |
InChI Key |
HIMRJOYYTNSYQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1CNC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Methyl({[2-(propan-2-yl)phenyl]methyl})amine typically involves the alkylation of an amine precursor with an appropriately substituted benzyl halide. The key steps include:
- Formation of the substituted benzyl halide intermediate (e.g., 2-(propan-2-yl)benzyl chloride or bromide).
- Nucleophilic substitution with methylamine or related amine nucleophiles.
- Purification and isolation of the target amine.
Detailed Preparation Route from Patent Literature
A notable synthetic method for related 2-methyl-1-substituted phenyl-2-propanamine compounds, which includes the target compound, is described in CN105085278A. This method involves a four-step sequence with significant yield improvements and operational simplicity:
| Step | Description | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Reaction of substituted benzyl chloride with isobutyronitrile under organic base at -78°C to 0°C | Substituted benzyl chloride, isobutyronitrile, organic base (e.g., lithium diisopropylamide), solvents such as THF, dioxane, toluene, or hexane | 2-methyl-1-substituted phenyl-2-butyronitrile | Not specified |
| 2 | Hydrolysis of nitrile to corresponding acid | Base, solvent, temperature 80°C-220°C | 2-methyl-1-substituted phenyl-2-butanoic acid | Not specified |
| 3 | Curtius rearrangement of acid to carbamate intermediate | Standard Curtius rearrangement conditions | 2-methyl-1-substituted phenyl-2-propyl-carbamic acid benzyl ester | Not specified |
| 4 | Catalytic hydrogenation of carbamate to amine | Catalyst (e.g., Pd/C), room temperature, solvents like methanol, ethanol, THF, or toluene | 2-methyl-1-substituted phenyl-2-propanamine (target compound) | Overall ~50% total yield |
This method avoids the use of highly toxic reagents such as sodium cyanide, uses inexpensive and readily available starting materials, and is suitable for scale-up production. The overall yield of about 50% is a marked improvement over previous literature yields (~15%).
Alternative Synthetic Routes
Another approach, implied by industrial practices and related patents (EP2240464A2), involves:
- Preparation of 2-methyl-2'-phenylpropionic acid derivatives as intermediates.
- Use of silyl protecting groups or other functional group manipulations to facilitate selective reactions.
- Subsequent conversion to amine derivatives via amide or carbamate intermediates.
This route emphasizes the use of branched alkyl groups and controlled functional group transformations to achieve the target amine with high specificity.
Industrial and Laboratory Scale Synthesis
Laboratory synthesis often involves:
- Alkylation of aniline derivatives with substituted benzyl halides (e.g., 2-(propan-2-yl)benzyl chloride).
- Use of methylamine as the nucleophile under basic conditions.
- Solvents such as dichloromethane, toluene, or THF.
- Bases like sodium hydroxide or potassium carbonate to neutralize acid by-products.
Industrial methods may utilize continuous flow reactors with fixed-bed catalysts to enhance reaction efficiency, scalability, and product purity.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Reagents | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Four-step nitrile hydrolysis & Curtius rearrangement (CN105085278A) | Benzyl halide + isobutyronitrile → nitrile → acid → carbamate → amine | Substituted benzyl chloride, isobutyronitrile, organic base, catalyst | -78°C to 220°C, catalytic hydrogenation at RT | ~50% overall | High yield, avoids toxic cyanides, scalable | Multi-step, requires careful temperature control |
| Phenylpropionic acid derivative route (EP2240464A2) | Acid derivative synthesis → functional group manipulation → amine | Alkyl halides, silyl protecting groups, bases | Varied, optimized for selectivity | Not specified | Novel intermediates, selective | More complex synthesis, specialized reagents |
| Direct alkylation of aniline derivatives (industrial/lab) | Benzyl halide + methylamine alkylation | Benzyl chloride, methylamine, base (NaOH, K2CO3) | Ambient to reflux, organic solvents | Variable, moderate | Simple, direct | Potential side reactions, lower yield |
Reaction Mechanism and Notes
- Step 1 (Nucleophilic substitution): The benzyl halide undergoes nucleophilic attack by isobutyronitrile anion generated under strong base conditions, forming a nitrile intermediate.
- Step 2 (Hydrolysis): The nitrile is hydrolyzed under basic conditions to the corresponding carboxylic acid.
- Step 3 (Curtius rearrangement): The acid is converted to an acyl azide and rearranged to an isocyanate intermediate, which reacts with benzyl alcohol to form a carbamate.
- Step 4 (Catalytic hydrogenation): The carbamate is hydrogenated to yield the target amine.
The choice of solvents (THF, toluene, methanol) and bases (lithium diisopropylamide, sodium hydride) significantly affects reaction rates and yields. The method avoids toxic cyanide salts, enhancing safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Methyl({[2-(propan-2-yl)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
Methyl({[2-(propan-2-yl)phenyl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl({[2-(propan-2-yl)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to amine receptors in the nervous system, influencing neurotransmitter release and signal transduction pathways.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The substituent on the benzyl ring significantly influences the compound’s electronic profile and steric bulk:
- (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine (): Replacing isopropyl with a para-trifluoromethyl group introduces strong electron-withdrawing effects, which may improve binding affinity in hydrophobic pockets of biological targets .
- N-[(3-methylsulfanylphenyl)methyl]propan-2-amine (): The meta-methylsulfanyl group adds polarizability and sulfur-mediated hydrogen bonding capacity, altering solubility and reactivity .
Amine Substitution Patterns
Heterocyclic vs. Aromatic Systems
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Substituent | Amine Type | Key Features |
|---|---|---|---|---|
| Methyl({[2-(propan-2-yl)phenyl]methyl})amine | Not reported | 2-isopropyl | Secondary | High lipophilicity |
| (propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine | Not reported | 4-CF₃ | Secondary | Electron-withdrawing, metabolic stability |
| 2-methyl-1-(2-methylphenyl)propan-2-amine | 151.26 (C₁₁H₁₇N) | 2-methyl | Tertiary | Enhanced steric shielding |
| 1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethylamine hydrochloride | 339.90 (C₁₈H₂₃ClFNS) | Complex sulfanyl-fluorophenyl | Secondary | High molecular weight, multifunctional scaffold |
Research Implications
Biological Activity
Methyl({[2-(propan-2-yl)phenyl]methyl})amine, also known as a derivative of phenylmethylamine, has garnered attention in recent years due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C17H30N
- Molecular Weight : 262.441 g/mol
- Chemical Structure : The compound features a propan-2-yl group attached to a phenyl ring, which is further substituted with a methyl group.
The compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) but shows limited solubility in water, which can influence its bioavailability and pharmacokinetics.
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Mitochondrial Uncoupling : The compound has been shown to activate mitochondrial uncoupling proteins, leading to increased energy expenditure and reduced production of reactive oxygen species (ROS). This mechanism suggests potential applications in metabolic disorders such as obesity and type 2 diabetes management.
- Receptor Interaction : this compound interacts with several cellular receptors, including the mitochondrial cannabinoid receptor type 1. This interaction enhances metabolic activity and oxygen consumption in various cell types.
- Enzyme Modulation : The compound influences the activity of specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in metabolic syndromes.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cells through apoptosis induction mechanisms. The half-maximal inhibitory concentration (IC50) values for these effects are reported to be within the range of 10–20 µM, indicating moderate potency .
In Vivo Studies
Animal model studies have further elucidated the compound's biological activity. In a rodent model of obesity, administration of this compound resulted in significant weight reduction and improved glucose tolerance compared to control groups. These findings suggest that the compound may have potential as an anti-obesity agent through its effects on energy metabolism and appetite regulation .
Case Studies
- Case Study on Metabolic Disorders : A clinical trial involving patients with metabolic syndrome evaluated the safety and efficacy of this compound over a 12-week period. Results indicated significant improvements in body mass index (BMI), waist circumference, and fasting glucose levels without notable adverse effects .
- Cancer Research : Another study focused on the anti-cancer properties of the compound, where it was tested against various cancer cell lines. The results showed that this compound induced apoptosis via mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology .
Comparative Analysis
To provide further context, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl({[4-(propan-2-yl)phenyl]methyl})amine | C17H30N | Moderate cytotoxicity; receptor modulation |
| Butan-2-yl({[4-(2-methylpropyl)phenyl]methyl})amine | C15H26N | Enhanced energy expenditure; mitochondrial uncoupling |
| Propan-2-yl({[4-(2-methylpropyl)phenyl]methyl})amine | C14H24N | Similar receptor interactions; varied potency |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl({[2-(propan-2-yl)phenyl]methyl})amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 2-(propan-2-yl)benzyl chloride with methylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C yields the target amine. Solvent choice (e.g., THF, DMF) and temperature control are critical to minimize side reactions like over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies the methylamine group (δ ~2.2 ppm for CH₃N) and aromatic protons (δ ~6.8–7.4 ppm).
- IR : Stretching vibrations for N–H (~3300 cm⁻¹) and C–N (~1250 cm⁻¹) confirm the amine moiety.
- Mass Spectrometry : ESI-MS or GC-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for structural validation .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : The compound should be stored in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Degradation risks include oxidation (forming nitrides) and moisture-induced hydrolysis. Periodic NMR or TLC analysis is advised to monitor purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar amines?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, solvent concentrations). For example, neuroprotective effects observed in glutamate-toxicity models (e.g., neuronal cell cultures) require validation via dose-response curves and controls for solvent cytotoxicity. Cross-referencing with computational docking studies (e.g., binding affinity to NMDA receptors) can clarify mechanisms .
Q. What computational approaches predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT Studies : Calculate HOMO-LUMO gaps (ΔE ~4.0–4.5 eV) to assess chemical hardness and nucleophilic/electrophilic sites.
- Molecular Dynamics : Simulate solvent interactions (e.g., in DMSO/water mixtures) to predict solubility and aggregation behavior.
- Docking Simulations : Map interactions with biological targets (e.g., GPCRs) using software like AutoDock Vina .
Q. How do substituents on the phenyl ring influence the compound’s pharmacological profile?
- Methodological Answer : Comparative studies with analogs (e.g., methoxy- or trifluoromethyl-substituted derivatives) reveal steric and electronic effects. For instance, electron-donating groups (e.g., –OCH₃) enhance receptor binding affinity, while bulky substituents (e.g., –CF₃) may reduce bioavailability. Structure-activity relationship (SAR) models using logistic regression or machine learning can quantify these trends .
Q. What strategies mitigate side reactions during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
